Mechanistic Differentiation: Non-Competitive Allosteric Antagonism vs. Orthosteric Inverse Agonism
PSNCBAM-1 acts as a non-competitive allosteric antagonist at CB1 receptors, a mechanism distinct from orthosteric inverse agonists like rimonabant (SR141716A). This was confirmed through Schild analyses and functional assays [1]. This differentiation is critical for researchers aiming to circumvent the adverse event profile associated with orthosteric CB1 blockade [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Negative allosteric modulator (NAM); non-competitive antagonism |
| Comparator Or Baseline | Rimonabant (SR141716A): Orthosteric inverse agonist |
| Quantified Difference | Qualitative mechanistic difference (non-competitive vs. competitive/orthosteric) |
| Conditions | Functional assays (e.g., [35S]-GTPγS, cAMP) and Schild analysis [1] |
Why This Matters
This mechanistic distinction enables the study of CB1 antagonism with a potentially improved safety profile, avoiding the psychiatric side effects that led to rimonabant's market withdrawal.
- [1] Horswill, J. G., et al. (2007). PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats. British Journal of Pharmacology, 152(5), 805–814. View Source
